molecular formula C13H13N5OS B3721655 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

Cat. No.: B3721655
M. Wt: 287.34 g/mol
InChI Key: QBLWVHMBZWOBEV-UHFFFAOYSA-N
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Description

3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline ring system, along with the triazole moiety, makes this compound a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative. This can be achieved by reacting 3-methylquinoxaline-2-thione with an appropriate alkylating agent to introduce the sulfanyl group. The resulting intermediate is then subjected to a cyclization reaction with a suitable hydrazine derivative to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is also an important consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The quinoxaline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with sodium borohydride can produce the dihydro derivative .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The quinoxaline ring system is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation. The triazole moiety can also bind to metal ions, enhancing the compound’s biological activity. Molecular docking studies have shown that this compound can bind to the active sites of various enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    3-METHYLQUINOXALIN-2-YL SULFANYL DERIVATIVES: These compounds share the quinoxaline ring system and have similar biological activities.

    TRIAZOLE DERIVATIVES: Compounds with the triazole ring are known for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of 3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its combined quinoxaline and triazole moieties, which provide a synergistic effect, enhancing its biological activity. This dual functionality makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

3-[(3-methylquinoxalin-2-yl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-8-11(6-20-7-12-16-13(19)18-17-12)15-10-5-3-2-4-9(10)14-8/h2-5H,6-7H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLWVHMBZWOBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSCC3=NNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Reactant of Route 2
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Reactant of Route 3
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Reactant of Route 4
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Reactant of Route 5
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Reactant of Route 6
3-({[(3-METHYLQUINOXALIN-2-YL)METHYL]SULFANYL}METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE

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